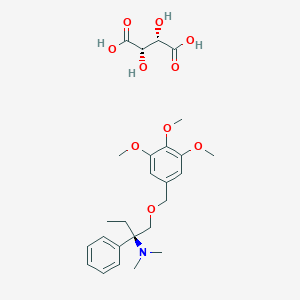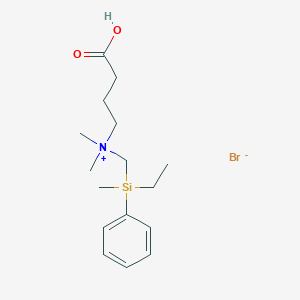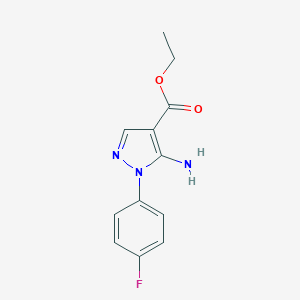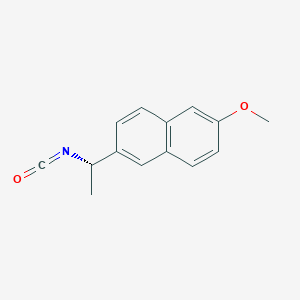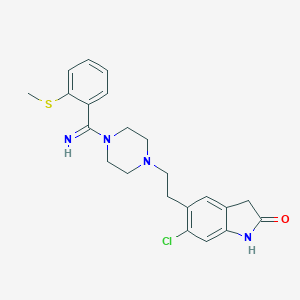![molecular formula C11H13N3 B147861 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine CAS No. 135513-35-8](/img/structure/B147861.png)
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine is a heterocyclic compound that features a fused pyrrolo-benzimidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in polar solvents.
Major Products Formed: The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
2,3-Dihydro-1H-indole: Shares a similar fused ring system but lacks the amino and methyl substituents.
Benzimidazole: The parent compound without the fused pyrrolo ring.
Pyrrolo[1,2-a]benzimidazole: Lacks the specific amino and methyl groups present in 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine.
Uniqueness: The presence of the amino and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-8(12)11-9(6-7)14-4-2-3-10(14)13-11/h5-6H,2-4,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYXMASEBGOHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3CCCC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
